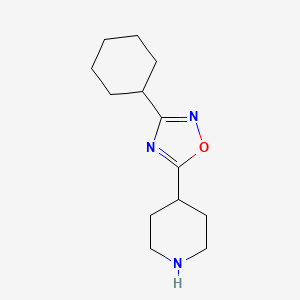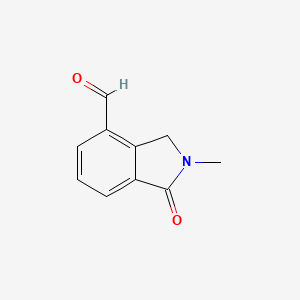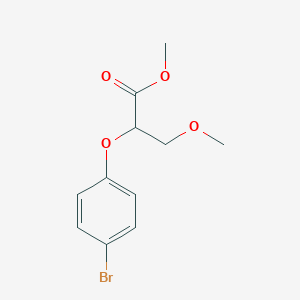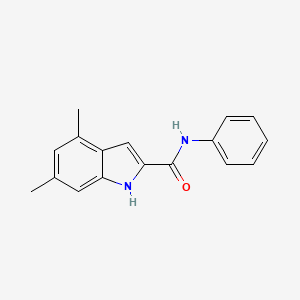
Dimethyl (2-chlorophenyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-chlorophenyl)malonate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of two ester groups attached to a malonic acid backbone, with a 2-chlorophenyl group substituting one of the hydrogen atoms on the central carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2-chlorophenyl)malonate can be synthesized through the chlorination of dimethyl malonate using sulfuryl chloride. The reaction typically involves the following steps:
Chlorination: Dimethyl malonate is treated with sulfuryl chloride to introduce the chlorine atom at the desired position.
Purification: The resulting product is purified to obtain this compound in high purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient chlorination methods and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-chlorophenyl)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form simpler molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Decarboxylation: Heating or the use of specific catalysts can induce decarboxylation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Carboxylic acids are formed.
Decarboxylation: Simpler organic molecules are produced.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-chlorophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Materials Science: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl (2-chlorophenyl)malonate involves its reactivity as a malonate ester. The compound can form enolates under basic conditions, which can then participate in various nucleophilic substitution reactions. The presence of the 2-chlorophenyl group influences the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Malonate: A simpler malonate ester without the 2-chlorophenyl group.
Diethyl Malonate: Similar to dimethyl malonate but with ethyl ester groups.
Malonic Acid: The parent compound of malonate esters.
Uniqueness
This substitution can influence the compound’s behavior in chemical reactions and its suitability for specific applications .
Eigenschaften
Molekularformel |
C11H11ClO4 |
|---|---|
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
dimethyl 2-(2-chlorophenyl)propanedioate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |
InChI-Schlüssel |
DFDJWGZNOOMSEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




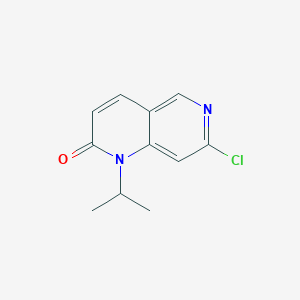
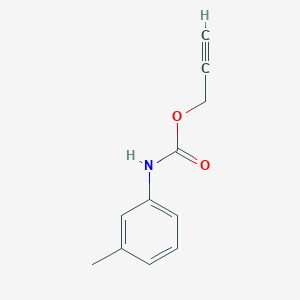
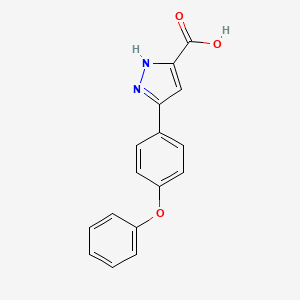
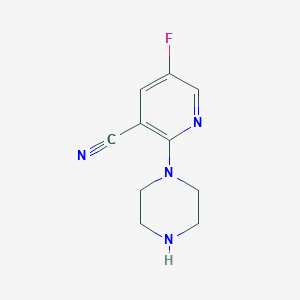
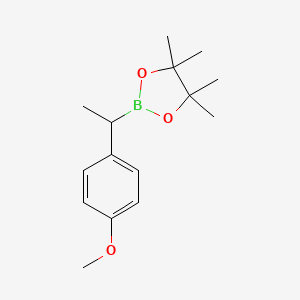
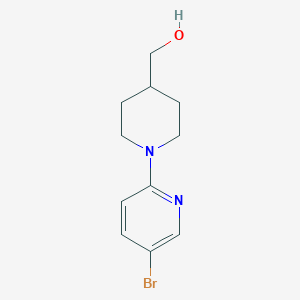
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
